Cas no 90-63-1 (1-Hydroxy-1-phenylpropan-2-one)

1-Hydroxy-1-phenylpropan-2-one structure
90-63-1 structure
1-Hydroxy-1-phenylpropan-2-one
90-63-1
C9H10O2
150.174502849579
MFCD03792883
805569
92733

1-Hydroxy-1-phenylpropan-2-one Properties

Names and Identifiers

    • 1-Hydroxy-1-phenyl-2-propanone
    • 1-hydroxy-1-phenylacetone
    • 1-Hydroxy-1-phenylpropan-2-one
    • 2-Propanone,1-hydroxy-1-phenyl-
    • L-PHENYLACETYLCARBINOL
    • 1-hydoxy-1-phenylpropan-2-one
    • 1-hydroxy-1-phenylpropanone
    • 1-Phenyl-1-hydroxypropan-2-one
    • 1-Phenyl-2-oxo-1-propanol
    • 1-Phenylacetylcarbinol
    • Phenylacetylcarbinol
    • 1-Hydroxy-2-oxo-1-phenylpropane
    • (+/-)-phenylacetylcarbinol
    • ZBFFNPODXBJBPW-UHFFFAOYSA-N
    • 1-Hydroxy-1-phenylacetone #
    • Ephedrine Impurity A (Racemic)
    • 1-Hydroxy,1-phenyl-2-propanone
    • 2-Propanone, 1-hydroxy-1-phenyl-
    • NSC404583
    • 5136AJ
    • 1-Hydroxy-1-phenyl-2-propanone (ACI)
    • NSC 404583
    • α-Hydroxybenzyl methyl ketone
    • CHEMBL321266
    • PHENYLACETYLCARBINOL, (+/-)-
    • MFCD03792883
    • 1-HYDROXY-2-OXO-1-PHENYLPROPANE
    • 1-hydroxy-1-phenylpropan-2-one
    • InChI=1/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H
    • NSC-404583
    • NS-01150
    • SY028287
    • L-phenyl acetyl carbinol
    • 90-63-1
    • l-phenylacetylcarbinol
    • 1-PHENYL-2-OXO-1-PROPANOL
    • .ALPHA.-HYDROXYBENZYL METHYL KETONE
    • UNII-549MDP6U9F
    • AC1336
    • CS-0186348
    • CHEBI:149767
    • AI3-20452
    • AMPHETAMINE HYDROXY KEYTONE DERIVATIVE
    • SCHEMBL26259
    • NS00003919
    • Q413710
    • EINECS 202-006-0
    • AKOS006276148
    • EN300-1590241
    • 549MDP6U9F
    • 1-PHENYL-1-HYDROXYPROPAN-2-ONE
    • DTXSID50861683
    • +Expand
    • MFCD03792883
    • ZBFFNPODXBJBPW-UHFFFAOYSA-N
    • 1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3
    • O=C(C(C1C=CC=CC=1)O)C

Computed Properties

  • 150.06800
  • 1
  • 2
  • 2
  • 150.068
  • 11
  • 137
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • 1
  • 37.3

Experimental Properties

  • 1.30900
  • 37.30000
  • 253 ºC
  • 105 ºC
  • 1.119

1-Hydroxy-1-phenylpropan-2-one Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P006OD2-50mg
1-Hydroxy-1-phenylpropan-2-one
90-63-1 95%
50mg
$171.00 2024-04-20
A2B Chem LLC
AD10710-50mg
1-Hydroxy-1-phenylpropan-2-one
90-63-1 95%
50mg
$132.00 2024-04-19
Aaron
AR006OLE-50mg
1-Hydroxy-1-phenylpropan-2-one
90-63-1 95%
50mg
$152.00
abcr
AB401325-250mg
1-Hydroxy-1-phenylpropan-2-one, 95%; .
90-63-1 95%
250mg
€352.00
Alichem
A019120257-1g
1-Hydroxy-1-phenylpropan-2-one
90-63-1 95%
1g
$727.60 2023-08-31
Ambeed
A211454-100mg
1-Hydroxy-1-phenyl-2-propanone
90-63-1 95%
100mg
$113.0 2024-08-02
Apollo Scientific
OR470879-250mg
1-Hydroxy-1-phenyl-2-propanone
90-63-1
250mg
£150.00 2023-09-02
Enamine
EN300-1590241-0.05g
1-hydroxy-1-phenylpropan-2-one
90-63-1
0.05g
$92.0
eNovation Chemicals LLC
D781865-0.25g
1-Hydroxy-1-phenyl-2-propanone
90-63-1 95%
0.25g
$315 2022-07-28
OTAVAchemicals
3355149-50MG
1-hydroxy-1-phenylpropan-2-one
90-63-1 95%
50MG
$171 2023-07-10

1-Hydroxy-1-phenylpropan-2-one Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1R:Codehydrase I, S:H2O, 50 h, 30°C
Reference
Biodegradation of ephedrine isomers by Arthrobacter sp. strain TS-15: discovery of novel ephedrine and pseudoephedrine dehydrogenases
By Shanati, Tarek and Ansorge-Schumacher, Marion B., Applied and Environmental Microbiology, 2020, 86(6), e02487-19

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  2 d, rt
Reference
Purified mCPBA, a Useful Reagent for the Oxidation of Aldehydes
Horn, Alexander; Kazmaier, Uli, European Journal of Organic Chemistry, 2018, 2018(20-21), 2531-2536

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: (3-Aminopropyl)triethoxysilane (reaction product with montmorillonite and palladium complex) ,  Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) (reaction product with (aminopropyl)triethoxysilane and palladium complex) ,  Bis(benzeneacetonitrile)dichloropalladium (reaction product with (3-aminopropyl)triethoxysilane and montmorillonite) Solvents: Ethanol
Reference
Selective reductions of aromatic carbonyls and nitrobenzene by a new interlamellar montmorillonite-silylamine-palladium(II) catalyst
Rao, Y. V. Subba; Mukkanti, K.; Choudary, B. M., Journal of Molecular Catalysis, 1989, 49(2),

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Methanol ,  Water
Reference
Isomeric transformations of α-keto alcohols. II. The reactions of phenylacetyl- and methylbenzoylcarbinols
Temnikova, T. I., Zhurnal Obshchei Khimii, 1940, 10, 468-79

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: 1,2,4-Triazolo[4,3-a]pyridinium, 5,6,7,8-tetrahydro-2-(2,3,4,5,6-pentafluorophen… Solvents: Dichloromethane ;  0.5 - 8 h, 70 °C
Reference
1,2,4-Triazolo[4,3-a]pyridinium, 5,6,7,8-tetrahydro-2-(2,3,4,5,6-pentafluorophenyl)-, tetrafluoroborate
Langdon, Steven M.; Gravel, Michel, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-2

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Acetone ,  N-methylmorpholine N-oxide ,  Sulfuric acid ,  Osmium tetroxide Solvents: Water
Reference
α-Hydroxylation of enolates and silyl enol ethers
Chen, Bang-Chi; Zhou, Ping; Davis, Franklin A.; Ciganek, Engelbert, Organic Reactions (Hoboken, 2003, 62,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
The chlorination of propiophenone; determination of pKa value and of the course of the reaction
Guthrie, J. Peter; Cossar, John, Canadian Journal of Chemistry, 1990, 68(11), 2060-9

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, -40 °C
1.2 Solvents: Tetrahydrofuran ;  20 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  -78 °C
Reference
Formation of α-hydroxyketones via irregular Wittig reaction
Okada, Hideki; Mori, Tomonori; Saikawa, Yoko; Nakata, Masaya, Tetrahedron Letters, 2009, 50(12), 1276-1278

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Catalysts: Rhodium, tetrakis[μ-[N-(3,4-dihydro-2H-pyrrol-5-yl-κN)methanesulfonamidato-κN]]d… Solvents: Dichloromethane ,  Water ;  rt
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ;  24 h, 40 °C
Reference
Selective oxidation of benzylic, allylic and propargylic alcohols using dirhodium (II) tetraamidinate as catalyst and aqueous tert-butyl hydroperoxide as oxidant
Wusiman, Abudureheman; Lu, Chong-Dao, Applied Organometallic Chemistry, 2015, 29(4), 254-258

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Acetonitrile
Reference
Deprotection of carbonyl groups by anodic oxidation of dithioacetals. A key step in the synthesis of α-diones, α-ketols and chiral synthons
Martre, Anne Marie; Mousset, Guy; Rhlid, Rachid Bel; Veschambre, Henri, Tetrahedron Letters, 1990, 31(18), 2599-602

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Dowex 50W Solvents: Water
Reference
Ion exchange resin-mediated hydrolytic cleavage of α-nitro epoxides. Simple one-pot synthesis of α-hydroxy ketones
Chakraborty, Rupak; Das, Asish R.; Ranu, Brindaban C., Synthetic Communications, 1992, 22(11), 1523-8

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hexamethylphosphoramide ,  Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C
Reference
Addition and substitution reactions of nitrile-stabilized carbanions
Arseniyadis, Simeon; Kyler, Keith S.; Watt, David S., Organic Reactions (Hoboken, 1984, 31,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Samarium iodide (SmI2) Catalysts: Nickel iodide (NiI2) Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
Nucleophilic acylation of esters by acid chlorides mediated by samarium diiodide: formation and use of samarium enediolates
Machrouhi, Fouzia; Namy, Jean-Louis; Kagan, Henri B., Tetrahedron Letters, 1997, 38(41), 7183-7186

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Methanol ;  2 h, rt
Reference
Hyphenating the Curtius rearrangement with Morita-Baylis-Hillman adducts: synthesis of biologically active acyloins and vicinal amino alcohols
Amarante, Giovanni W.; Cavallaro, Mayra; Coelho, Fernando, Journal of the Brazilian Chemical Society, 2011, 22(8), 1568-1584

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Carbon disulfide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  5 min, 0 °C
1.2 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Water ;  5 min, 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid ,  Sodium chloride Solvents: 2-Methyltetrahydrofuran ,  Water ;  0 °C; 3 h, rt
Reference
Sequential Reduction of Nitroalkanes Mediated by CS2 and Amidine/Guanidine Bases: A Controllable Nef Reaction
Ju, Minsoo; Guan, Weiyang; Schomaker, Jennifer M. ; Harper, Kaid C., Organic Letters, 2019, 21(22), 8893-8898

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
1.2 Reagents: Dimethyldioxirane Solvents: Acetone
Reference
Highly efficient hydroxylation of carbonyl compounds with dimethyldioxirane
Adam, Waldemar; Prechtl, Frank, Chemische Berichte, 1991, 124(10), 2369-72

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Methanol ;  30 min, 0 °C
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  5 h, 0 °C
1.3 Reagents: Potassium bicarbonate ,  Hydrogen peroxide ,  Potassium bifluoride Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  3 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Reference
Iron-Catalyzed Regiodivergent Alkyne Hydrosilylation
Hu, Meng-Yang; He, Peng; Qiao, Tian-Zhang; Sun, Wei; Li, Wen-Tao; et al, Journal of the American Chemical Society, 2020, 142(39), 16894-16902

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Dibenzyl ,  Diisopropylethylamine Catalysts: 1,2,4-Triazolo[4,3-a]pyridinium, 5,6,7,8-tetrahydro-2-(2,3,4,5,6-pentafluorophen… Solvents: Dichloromethane ;  1 h, rt → 70 °C
1.2 Reagents: Acetic acid
Reference
Chemoselective N-Heterocyclic Carbene-Catalyzed Cross-Benzoin Reactions: Importance of the Fused Ring in Triazolium Salts
Langdon, Steven M.; Wilde, Myron M. D.; Thai, Karen; Gravel, Michel, Journal of the American Chemical Society, 2014, 136(21), 7539-7542

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Diethyl ether ;  rt; 4 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water ;  8 h, cooled
Reference
Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolution
Lee, Hyeon-Kyu; Kang, Soyeong; Choi, Eun Bok, Journal of Organic Chemistry, 2012, 77(12), 5454-5460

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Zinc Solvents: Acetic acid
Reference
Reduction of arylcarbonyl using zinc dust in acetic acid
Rani, B. Radha; Ubukata, Makoto; Osada, Hiroyuki, Bulletin of the Chemical Society of Japan, 1995, 68(1), 282-4

1-Hydroxy-1-phenylpropan-2-one Raw materials

1-Hydroxy-1-phenylpropan-2-one Preparation Products

1-Hydroxy-1-phenylpropan-2-one Suppliers

Hubei XinHongli Chemical Co., Ltd.
Audited Supplier Audited Supplier
(CAS:90-63-1)
ZHU YU WEI
15172537016
1018283355@qq.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:90-63-1)
JI ZHI SHI JI
18117592386
3007522982@qq.com

1-Hydroxy-1-phenylpropan-2-one Related Literature

90-63-1 (1-Hydroxy-1-phenylpropan-2-one) Related Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:90-63-1)1-Hydroxy-1-phenylpropan-2-one
A938892
99%/99%
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atkchemica
(CAS:90-63-1)1-Hydroxy-1-phenylpropan-2-one
CL1169
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1g/5g/10g/100g
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